molecular formula C15H13NO4 B289749 Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate

Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate

Cat. No. B289749
M. Wt: 271.27 g/mol
InChI Key: PNQLSHSPCIKFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate (DMPI) is a synthetic compound that has shown potential for use in scientific research due to its unique chemical structure and properties. It belongs to the class of indolizine derivatives and is a heterocyclic compound that consists of two fused rings. DMPI has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.

Mechanism of Action

The mechanism of action of Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the growth and replication of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the growth and replication of cancer cells, viruses, and bacteria. Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate has also been shown to induce apoptosis in cancer cells. Additionally, Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate in lab experiments include its unique chemical structure and properties, which make it a good candidate for studying the mechanisms of action of cancer, viruses, and bacteria. Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate has also been shown to have low toxicity and good solubility in water. However, the limitations of using Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate in lab experiments include the need for further studies to understand its mechanism of action fully. Additionally, Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate may have limited bioavailability in vivo.

Future Directions

There are several future directions for research on Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate. These include studying its mechanism of action in more detail, exploring its potential as an anticancer, antiviral, and antibacterial agent, and investigating its potential for use in drug delivery systems. Additionally, future research could focus on developing new synthesis methods for Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate and exploring its potential for use in other fields, such as materials science and catalysis.

Synthesis Methods

Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate can be synthesized using different methods, including the Pictet-Spengler reaction, the Friedlander reaction, and the Vilsmeier-Haack reaction. The Pictet-Spengler reaction involves the condensation of tryptamine with a carbonyl compound, followed by cyclization to form the indolizine ring. The Friedlander reaction involves the reaction of a β-amino ketone with an aldehyde or ketone, followed by cyclization to form the indolizine ring. The Vilsmeier-Haack reaction involves the reaction of an amine with a carbonyl compound, followed by cyclization to form the indolizine ring.

Scientific Research Applications

Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate has shown potential for use in scientific research due to its unique chemical structure and properties. It has been studied for its anticancer, antiviral, and antibacterial properties. Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to inhibit the replication of viruses and bacteria.

properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

dimethyl 3-methyl-11-azatricyclo[5.3.1.04,11]undeca-1(10),2,4,6,8-pentaene-2,5-dicarboxylate

InChI

InChI=1S/C15H13NO4/c1-8-12(15(18)20-3)11-6-4-5-9-7-10(14(17)19-2)13(8)16(9)11/h4-7H,1-3H3

InChI Key

PNQLSHSPCIKFKZ-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC3=CC(=C1N32)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=C(C2=CC=CC3=CC(=C1N32)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.